molecular formula C10H11N3O4 B14543222 N-[Nitroso(phenyl)carbamoyl]-L-alanine CAS No. 62162-64-5

N-[Nitroso(phenyl)carbamoyl]-L-alanine

Cat. No.: B14543222
CAS No.: 62162-64-5
M. Wt: 237.21 g/mol
InChI Key: APALUCCMPVFNPE-ZETCQYMHSA-N
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Description

N-[Nitroso(phenyl)carbamoyl]-L-alanine is a synthetic nitrosocarbamoyl amino acid derivative of interest in chemical and pharmaceutical research. Compounds within this class, such as N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-alanine (CNC-alanine), have been explored for their potential as antineoplastic agents . Research on analogous structures indicates that these molecules can function as alkylating agents, which may cause DNA damage and lead to cytotoxic effects . This mechanism is a cornerstone for investigating their activity against various cancer cell lines . The structural motif of linking a nitroso-carbamoyl group to an amino acid like L-alanine is a strategy employed to modify the physicochemical and biological properties of the molecule . This product is intended for research purposes to further study these and other potential biochemical applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62162-64-5

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

(2S)-2-[[nitroso(phenyl)carbamoyl]amino]propanoic acid

InChI

InChI=1S/C10H11N3O4/c1-7(9(14)15)11-10(16)13(12-17)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,16)(H,14,15)/t7-/m0/s1

InChI Key

APALUCCMPVFNPE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N(C1=CC=CC=C1)N=O

Canonical SMILES

CC(C(=O)O)NC(=O)N(C1=CC=CC=C1)N=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of N Nitroso Phenyl Carbamoyl L Alanine

Decomposition and Stability Profiles in Defined Chemical Environments

N-[Nitroso(phenyl)carbamoyl]-L-alanine, analogous to other N-nitrosoureas, is susceptible to decomposition under various conditions, including the presence of acid, base, and ultraviolet radiation. nih.gov The stability of the molecule is generally low in aqueous solutions, and its degradation pathways are highly dependent on the specific chemical environment.

The degradation of this compound is significantly accelerated by both acidic and basic conditions, proceeding through distinct mechanistic pathways.

Acid-Catalyzed Degradation: In acidic media, the decomposition mechanism is initiated by the protonation of the N-nitroso-carbamoyl group. Studies on analogous N-nitroso compounds suggest that a fast, reversible protonation step makes the molecule susceptible to nucleophilic attack. rsc.org This is followed by one of two primary competing pathways:

Denitrosation: Nucleophilic attack by water or other anions present in the medium at the nitroso nitrogen atom. This leads to the cleavage of the N-N bond and regeneration of the parent carbamoyl (B1232498) compound, N-(phenylcarbamoyl)-L-alanine, and the release of nitrous acid (or its derivatives). rsc.org

Hydrolysis of the Carbamoyl Moiety: Nucleophilic attack by water at the carbonyl carbon of the urea (B33335) linkage. This pathway leads to the cleavage of the C-N bond, ultimately yielding aniline, carbon dioxide, and L-alanine. rsc.org

The relative contribution of each pathway is influenced by factors such as pH, temperature, and the presence of other nucleophiles. rsc.orgnih.gov

For N-nitrosoureas lacking an acidic proton, the mechanism shifts to direct nucleophilic attack of the hydroxide (B78521) ion on the electrophilic carbonyl carbon. rsc.org

Table 1: Comparison of Acid- and Base-Catalyzed Degradation Pathways
ConditionInitial StepKey Intermediate(s)Primary Outcome(s)Reference
Acid-CatalyzedReversible protonation of the N-nitroso-carbamoyl groupProtonated substrateDenitrosation or Hydrolysis rsc.org
Base-CatalyzedAbstraction of the acidic N-H proton from the alanine (B10760859) moietySubstrate anionDecomposition to diazoate and isocyanate rsc.org

The N-nitroso group imparts significant photochemical reactivity to the molecule. Upon exposure to ultraviolet (UV) radiation, N-nitroso compounds undergo decomposition primarily through the cleavage of the labile nitrogen-nitrogen (N-N) bond. nih.govresearchgate.net Quantum mechanical studies on similar compounds indicate that UV absorption excites electrons in the N-N bond, making it susceptible to breakage. mdpi.com

The photolysis of this compound, particularly in neutral or acidic solutions, is expected to proceed via the following key steps:

Homolytic Cleavage: The primary photochemical event is the homolytic fission of the N-N bond, generating a nitric oxide radical (•NO) and an N-centered amidyl radical. nih.govmdpi.com

Formation of Secondary Radicals: In some environments, particularly with nitrosamines, the initial nitrogen-centered radical can undergo further reactions or rearrangements to form carbon-centered radicals. nih.gov

Influence of Environment: The presence of dissolved oxygen can significantly influence the reaction, potentially leading to photooxidation pathways and the formation of superoxide (B77818) radicals. nih.gov Solution pH also alters the quantum yield and the distribution of final products by affecting the stability of intermediates and photoexcited states. nih.gov

In contrast to thermal decomposition, which can favor cleavage at other sites, photolysis is specific to the N-N bond of the N-nitroso functionality. researchgate.net

Electrophilic and Nucleophilic Character of the N-Nitroso(phenyl)carbamoyl Moiety

The electronic structure of the N-nitroso(phenyl)carbamoyl moiety endows it with distinct electrophilic characteristics, while its nucleophilic character is less pronounced.

Electrophilic Character: The moiety possesses multiple electrophilic centers susceptible to nucleophilic attack:

Carbonyl Carbon: The carbon atom of the carbamoyl group is electron-deficient due to the resonance effect of the two adjacent nitrogen atoms and the double bond to oxygen. It is a primary site for nucleophilic attack, particularly in base-catalyzed hydrolysis mechanisms for related compounds that lack an acidic proton. rsc.org

Nitroso Nitrogen: In acid-catalyzed reactions, after protonation of an adjacent oxygen or nitrogen, the nitrogen atom of the nitroso group becomes highly electrophilic and is attacked by nucleophiles, leading to denitrosation. rsc.org

The decomposition of the molecule ultimately produces potent electrophiles, which are responsible for its significant biological activity. nih.gov

Nucleophilic Character: While the oxygen and nitrogen atoms within the moiety possess lone pairs of electrons, their nucleophilicity is generally diminished by resonance delocalization and the electron-withdrawing effects of the adjacent nitroso and carbonyl groups. Consequently, the dominant chemical reactivity of the N-nitroso(phenyl)carbamoyl group is electrophilic, or it serves as a precursor to strongly electrophilic species.

Formation of Reactive Intermediates from this compound

The decomposition of this compound, whether through chemical or photochemical pathways, generates a cascade of highly reactive intermediates. These transient species are the primary agents responsible for the compound's subsequent reactions.

Based on the established chemistry of N-nitrosoureas, the following intermediates are proposed: nih.gov

Phenyldiazonium Ion (C₆H₅N₂⁺): Arising from the breakdown of the N-nitroso group, this is a potent electrophile. It can act as a phenylating agent or lose dinitrogen (N₂) to form an even more reactive phenyl cation.

L-Alanine-N-isocyanate (CH₃CH(COOH)N=C=O): This carbamoylating agent is formed following the cleavage of the N-N bond and rearrangement. Isocyanates are highly reactive towards nucleophiles such as the amino groups of proteins.

Nitric Oxide (•NO) and Amidyl Radicals: These are the characteristic products of photochemical N-N bond cleavage. nih.govmdpi.com

Table 2: Key Reactive Intermediates and Their Precursor Pathways
Reactive IntermediateFormation PathwayChemical NatureReference
Phenyldiazonium IonAcid- or base-catalyzed decompositionPotent electrophile / Phenylating agent nih.gov
L-Alanine-N-isocyanateBase-catalyzed decompositionPotent electrophile / Carbamoylating agent nih.gov
Nitric Oxide Radical (•NO)Photochemical decompositionFree radical nih.govmdpi.com
N-centered Amidyl RadicalPhotochemical decompositionFree radical nih.gov

General Mechanisms of Covalent Adduct Formation in Cell-Free Systems

The reactive intermediates generated from this compound can form covalent adducts with various nucleophilic biomolecules in cell-free systems. The compound acts as a bifunctional agent, capable of both phenylating (analogous to alkylating) and carbamoylating nucleophiles. nih.gov

Phenylation (Alkylation-like reaction): The phenyldiazonium ion or the phenyl cation is a hard electrophile that readily reacts with soft nucleophiles. In a biological context, this includes reactions with nucleophilic sites on DNA bases (e.g., the N-7 and O-6 positions of guanine) and sulfur atoms in amino acids like cysteine. nih.gov This process results in the covalent attachment of a phenyl group to the target molecule.

Carbamoylation: The L-alanine-N-isocyanate intermediate is a potent carbamoylating agent. It reacts readily with primary and secondary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable urea linkages. nih.govnih.gov This covalent modification can alter the structure and function of the target protein.

The dual reactivity allows for a complex pattern of adduct formation, with the potential for both phenylation and carbamoylation of various nucleophilic targets in a cell-free environment.

Molecular Interactions of N Nitroso Phenyl Carbamoyl L Alanine with Biological Macromolecules in Vitro Studies

DNA Adduct Formation and Characterization in Cell-Free Systems

N-nitroso compounds are a class of potent alkylating agents that can directly interact with DNA in cell-free systems. Their reactivity stems from their ability to generate electrophilic species that covalently bind to nucleophilic sites on the DNA molecule, forming DNA adducts. This process is a primary mechanism of DNA damage induction.

In vitro studies are crucial for elucidating the direct DNA-damaging potential of N-nitroso compounds, independent of cellular metabolic activation. When incubated with isolated DNA, many NOCs can induce a variety of lesions. nih.gov The exposure of DNA to certain exogenous N-nitroso compounds can lead to damage such as carboxymethylation. nih.gov These compounds act as electrophiles, attacking the numerous nucleophilic centers within the DNA structure. nih.gov

The types of damage are diverse and depend on the specific structure of the N-nitroso compound. Common forms of damage include single-strand breaks and the formation of various alkylated bases. nih.gov Analytical techniques like alkaline elution are frequently used in vitro to measure DNA fragmentation caused by these agents. nih.govresearchgate.net Research on various NOCs has demonstrated their capacity to induce DNA damage in a dose-dependent manner in isolated systems. researchgate.net The chemical instability of many NOCs allows them to break down and form reactive intermediates that readily modify nucleic acids. bohrium.com

Table 1: Types of DNA Damage Induced by Representative N-Nitroso Compounds in vitro

N-Nitroso Compound Class Primary Reactive Species (Example) Common Types of DNA Damage Observed in vitro
N-Nitrosoureas Alkyldiazonium ion Alkylation (e.g., methylation, ethylation), Interstrand cross-links
N-Nitrosamines (after activation) Alkyldiazonium ion Alkylation, Pyridyloxobutylation (for tobacco-specific nitrosamines)
General N-Nitroso Compounds Electrophilic intermediates Carboxymethylation, Single-strand breaks, Base modifications

This table provides generalized data for classes of compounds to illustrate the types of damage studied in vitro.

The electrophilic intermediates generated from N-nitroso compounds exhibit a degree of specificity for certain nucleophilic sites on DNA bases. nih.gov DNA possesses multiple nucleophilic centers susceptible to attack, including nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases. nih.gov

Common sites of alkylation include:

Guanine (B1146940): N7, O⁶, and N² positions. nih.gov The O⁶-alkylation of guanine is a particularly significant lesion. nih.gov

Adenine: N1, N3, and N7 positions. nih.gov

Thymine: O², O⁴, and N3 positions. nih.govnih.gov

Cytosine: O² and N³ positions. nih.gov

The specific pattern of adduct formation can be influenced by the chemical nature of the alkylating agent. The concept of Hard and Soft Acids and Bases (HSAB) can serve as a qualitative model to predict the DNA alkylation patterns of the generated carbocations. nih.gov For instance, some N-nitroso compounds lead to the formation of cyclic adducts, such as 1,N²-etheno-2′-deoxyguanosine. nih.gov Tobacco-specific nitrosamines, for example, are known to form both methyl and pyridyloxobutyl DNA adducts in target tissues. nih.gov The surrounding DNA sequence can also affect the extent and type of alkylation at a specific site. nih.gov

Table 2: Common DNA Adducts Formed by N-Nitroso Compounds and Their Formation Sites

Adduct DNA Base Site of Attachment Significance
O⁶-Alkylguanine Guanine O⁶ Considered a critical mutagenic and carcinogenic lesion. nih.govmdpi.com
N7-Alkylguanine Guanine N7 Often the most abundant adduct, but less mutagenic than O⁶-adducts. mdpi.com
O⁴-Alkylthymine Thymine O⁴ A potentially mutagenic lesion. nih.gov
N3-Alkyladenine Adenine N3 A cytotoxic lesion that can block DNA replication. mdpi.com
Phosphate Triesters DNA Backbone Phosphate Oxygen Can affect DNA structure and stability. nih.gov

This table summarizes common adducts identified in in vitro studies with various N-nitroso compounds.

While detailed structural studies specifically characterizing DNA adducts derived from N-[Nitroso(phenyl)carbamoyl]-L-alanine are not extensively covered in the available literature, the modifications can be inferred from its chemical structure and the known reactivity of related N-nitroso compounds. As an N-nitroso-N-phenylcarbamoyl derivative, it is expected to decompose to yield a reactive species capable of arylating or carbamoylating DNA, in addition to potential reactions from the alanine (B10760859) moiety.

Structural elucidation for adducts from other N-nitroso compounds often involves sophisticated analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UPLC-HRMS/MS methods have been developed to detect and quantify lesions like O⁶-methylguanine (O⁶-Me-dG) and O⁶-carboxymethyl-dG (O⁶-CM-dG). nih.gov Studies on compounds like N-methyl-N-nitrosourea (MNU) have used laser spectroscopy to reveal alterations in DNA structure, indicated by peak shifts that suggest interference with nucleic acid bases. nih.gov The formation of complex adducts, such as unsaturated five-membered exocyclic rings (e.g., etheno adducts), has also been characterized. nih.gov These established methods would be applicable to identify the unique structural modifications induced by this compound.

Protein Modification and Functional Perturbation in Isolated Systems

In addition to reacting with DNA, the reactive intermediates from N-nitroso compounds can modify proteins, leading to structural and functional changes. These interactions are studied in vitro using isolated proteins to understand the fundamental chemical mechanisms involved.

Protein nitrosylation is a significant post-translational modification where a nitroso group is added to a molecule, often targeting a protein's amino acid residues. pnas.org In vitro studies have revealed several mechanisms for this process. One prominent mechanism suggests that the hydrophobic cores of proteins can act as catalysts for their own nitrosylation. nih.gov These hydrophobic compartments concentrate nitric oxide (•NO) and oxygen, accelerating the formation of dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.gov Once formed within the protein's interior, N₂O₃ can rapidly attack nearby nucleophilic amino acid groups. nih.gov This "micellar catalysis" model helps explain the high selectivity of some S-nitrosylation modifications. nih.gov

Another proposed in vitro mechanism involves the transnitrosation from dinitrosyliron complexes (DNICs) to a thiol group on a protein. pnas.org This pathway is notable for its potential independence from both •NO and O₂ concentrations, as it relies on the transfer of a nitroso group from a pre-formed complex. pnas.org The specificity of protein targeting in this mechanism could be influenced by the proximity of iron-dinitrosyl coordination to the target thiol or by protein-protein recognition events. pnas.org

The primary targets for nitrosylation and covalent adduct formation on proteins are nucleophilic amino acid residues. The most studied modification is S-nitrosylation, which is the addition of a nitroso group to the thiol side chain of a cysteine residue to form an S-nitrosothiol (RSNO). pnas.org However, other residues can also be targeted.

In vitro studies have demonstrated the S-nitrosylation of several key proteins. Serum albumin and hemoglobin are notable examples of proteins that are readily S-nitrosylated. nih.gov The modification of these and other proteins, including enzymes, G proteins, and transcription factors, can significantly alter their activity and biological function. nih.gov The formation of these covalent adducts represents a direct chemical perturbation of the protein's structure. While S-nitrosylation of cysteine is a major focus, other modifications such as N-nitrosation can also occur. The specific residues targeted can be influenced by factors such as the residue's pKa, accessibility, and the local protein microenvironment, including hydrophobicity. pnas.orgnih.gov

Table 3: Protein Targets and Modifications by N-Nitroso Compounds in vitro

Target Protein Targeted Residue (Example) Type of Modification Potential Functional Consequence
Serum Albumin Cysteine S-Nitrosylation Altered binding and transport capabilities. nih.gov
Hemoglobin Cysteine S-Nitrosylation Modulation of oxygen binding and vascular tone. nih.gov
Enzymes Cysteine S-Nitrosylation Inhibition or activation of catalytic activity. nih.gov
Transcription Factors Cysteine S-Nitrosylation Altered DNA binding and gene regulation. nih.gov

This table illustrates common protein targets and the effects of modifications observed in in vitro experiments with nitrosylating agents.

Characterization of Modified Proteins and Peptides in vitro

The interaction of N-nitroso compounds with proteins in vitro can lead to a variety of covalent modifications on different amino acid residues. The specific nature of these modifications is dependent on the structure of the N-nitroso compound and the local environment of the amino acid residue within the protein.

Reactive intermediates generated from N-nitroso compounds can react with nucleophilic sites on proteins. researchgate.net Tryptophan residues are particularly susceptible to modification by reactive nitrogen species, leading to the formation of products such as 1-nitroso-N-acetyl-L-tryptophan. nih.gov In studies involving bovine serum albumin treated with various reactive nitrogen species, the formation of 6-nitro-L-tryptophan has been identified through HPLC with electrochemical detection following enzymatic hydrolysis of the protein. nih.gov

Cysteine residues are another primary target for modification, particularly through S-nitrosylation, which is the addition of a nitroso group to the thiol side chain. nih.gov This post-translational modification can be detected and characterized using mass spectrometry-based proteomic approaches. nih.govresearchgate.net Techniques such as the biotin (B1667282) switch method, which involves the selective labeling of S-nitrosylated cysteines with biotin, followed by affinity purification and mass spectrometric analysis, are employed to identify the specific sites of modification. nih.gov Direct detection of S-nitrosocysteine by mass spectrometry is also possible, although it can be challenging due to the labile nature of the S-NO bond. nih.gov

The characterization of protein adducts formed by various chemical agents often involves a combination of techniques. nih.gov Enzymatic digestion of the modified protein, followed by chromatographic separation of the resulting peptides and subsequent analysis by mass spectrometry (MS) and tandem mass spectrometry (MS/MS), allows for the identification of the modified amino acid and the nature of the adducted chemical moiety. nih.govresearchgate.net

The table below summarizes potential modifications of amino acid residues by reactive species derived from N-nitroso compounds, based on studies of related molecules.

Amino Acid ResidueType of ModificationAnalytical Techniques for Characterization
TryptophanNitrosation, NitrationMass Spectrometry, UV Spectroscopy, HPLC with Electrochemical Detection
CysteineS-nitrosylationMass Spectrometry (with or without biotin switch), Colorimetric Assays
TyrosineNitrationHPLC with Electrochemical Detection, Immunoassays
Lysine (B10760008), ArginineCarbamoylationMass Spectrometry

This table is illustrative and based on the general reactivity of N-nitroso compounds and reactive nitrogen species.

Quantitative Assessment of Macromolecular Binding and Reactivity in vitro (e.g., reaction kinetics)

The quantitative assessment of the binding and reactivity of this compound with macromolecules in vitro has not been specifically reported. However, kinetic studies on the nitrosation of amino acids provide a framework for understanding the reactivity of the precursors to such compounds.

The rate of nitrosation of amino acids is highly dependent on pH, with a maximum rate typically observed in the pH range of 2.3-2.7. nih.gov The reaction kinetics for the nitrosation of several α-amino acids have been shown to follow a rate equation of the form: r = k₃(exp)[amino acid][nitrite]². nih.gov This indicates that the reaction is first order with respect to the amino acid and second order with respect to nitrite (B80452). nih.gov

The bimolecular rate constants for the nitrosation of α-amino acids are in the order of 10⁷ to 10⁸ M⁻¹s⁻¹, suggesting that these are very rapid, encounter-controlled reactions. nih.gov The reactivity of amino acids towards nitrosation follows the order: α-amino acids > β-amino acids > γ-amino acids. nih.gov This trend in reactivity also correlates with the alkylating potential of the resulting lactones formed from the nitrosation products. nih.gov

Kinetic studies on the decomposition of certain N-nitroso compounds have also been performed. For example, under physiological conditions, some 1-nitroso derivatives of N-acetyl-L-tryptophan have been observed to decompose with half-lives on the order of hours. nih.gov

The table below presents generalized kinetic data for the nitrosation of amino acids, which are precursors to N-nitroso compounds.

Amino Acid TypeRelative Reactivity (k₃(exp))pH for Maximum Rate
α-Amino AcidsHighest2.3 - 2.7
β-Amino AcidsIntermediateNot specified
γ-Amino AcidsLowestNot specified

This data is based on general studies of amino acid nitrosation and does not represent direct kinetic measurements for this compound.

Advanced Analytical Methodologies for N Nitroso Phenyl Carbamoyl L Alanine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N-[Nitroso(phenyl)carbamoyl]-L-alanine, enabling its separation from impurities and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile N-nitroso compounds like this compound. nih.gov The versatility of HPLC allows for the separation and quantification of the compound, as well as the assessment of its purity. acs.org

Methodologies often employ reversed-phase columns (e.g., C8 or C18) with detection by ultraviolet (UV) spectroscopy, typically in the 228-233 nm range. b-cdn.net For enhanced sensitivity and selectivity, HPLC can be coupled with a Thermal Energy Analyzer (TEA), a detector highly specific for compounds containing the heat-labile nitrosyl group. nih.gov While GC-TEA is often preferred for volatile nitrosamines, HPLC-TEA is advantageous for analyzing both thermally stable and unstable N-nitroso compounds. b-cdn.net Furthermore, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both separation and structural confirmation. b-cdn.netlcms.cz

Typical HPLC Parameters for N-Nitroso Compound Analysis:

ParameterTypical Conditions
Column Reversed-phase C18 or C8
Mobile Phase Water/acetonitrile or water/methanol gradients nih.govlcms.cz
Detector UV/Vis (Diode Array Detector), Mass Spectrometry (MS/MS), Thermal Energy Analyzer (TEA) b-cdn.net
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 100 µL lcms.czdocuchem.com

It's important to note that asymmetric N-nitrosamines can exist as stable rotamers due to restricted rotation around the N-N bond, which may result in the appearance of two separate peaks in an HPLC chromatogram. acanthusresearch.com

Gas Chromatography (GC) for Volatile Nitroso Derivatives

While this compound itself is non-volatile, Gas Chromatography (GC) can be employed for the analysis of any potential volatile N-nitroso derivatives or impurities that may be present. GC is a highly effective method for separating and quantifying volatile and semi-volatile N-nitroso compounds. nih.govkirj.ee

For the analysis of N-nitroso compounds, GC is frequently coupled with specific and sensitive detectors such as the Thermal Energy Analyzer (TEA), which is highly selective for nitrosyl groups. nih.govscilit.com Another powerful combination is GC coupled with Mass Spectrometry (GC-MS), which allows for both quantification and definitive identification of the compounds based on their mass spectra. kirj.eenih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and allows for the detection of trace levels of volatile nitrosamines. nih.gov

Common GC Parameters for Volatile N-Nitroso Compound Analysis:

ParameterTypical Conditions
Column Capillary columns (e.g., HP-1701 MS) kirj.ee
Carrier Gas Helium kirj.ee
Injection Mode Splitless or direct injection nih.gov
Detector Thermal Energy Analyzer (TEA), Mass Spectrometer (MS) nih.govkirj.ee
Oven Program Temperature programming is used to separate compounds with different boiling points. kirj.eescirp.org

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are vital for the detailed structural elucidation of this compound, providing information on its molecular weight, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS/MS)

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. When coupled with liquid chromatography (LC-MS/MS), it offers both separation and highly sensitive detection. b-cdn.netlcms.cz

In mass spectrometry, N-nitroso compounds exhibit characteristic fragmentation patterns. nih.gov A common fragmentation pathway for many N-nitrosamines is the loss of the NO radical, resulting in a fragment ion at M-30 (where M is the molecular weight of the parent ion). nih.govosti.gov Another frequently observed fragmentation is the loss of an OH radical (M-17). osti.govresearchgate.net The specific fragmentation pattern of this compound would provide definitive structural confirmation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition. b-cdn.net

Key Fragmentation Pathways for N-Nitroso Compounds:

FragmentationMass Loss (Da)Description
Loss of NO radical30A common pathway for many N-nitrosamines. nih.gov
Loss of OH radical17Frequently observed in the mass spectra of N-nitroso compounds. osti.gov
α-cleavageVariesCleavage of the bond adjacent to the nitrogen atom, similar to aliphatic amines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of this compound in solution.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the protons of the alanine (B10760859) methyl group, the α-proton of the alanine moiety, and the protons of the phenyl group. researchgate.net The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. chemicalbook.com

¹³C NMR: Carbon-13 NMR reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the alanine backbone. cdnsciencepub.com Due to the restricted rotation around the N-N bond in asymmetric nitrosamines, it is possible to observe two distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the E and Z isomers (rotamers). acanthusresearch.comnih.gov

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for N-nitroso compounds as it directly probes the nitrogen nuclei. The chemical shifts of the two nitrogen atoms in the N-nitroso group are highly characteristic. huji.ac.il The nitroso nitrogen (N=O) typically resonates at a significantly different chemical shift compared to the amine nitrogen (N-N). researchgate.net The chemical shift range for the N-nitroso group can be quite large, providing a sensitive probe of the electronic environment. science-and-fun.de

Illustrative NMR Data for Related Structures:

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹HAromatic (C₆H₅)7.0 - 8.0 chemicalbook.com
¹HAlanine α-CH~3.7-4.0 researchgate.net
¹HAlanine CH₃~1.4-1.5 researchgate.net
¹³CCarbonyl (C=O)~170-175 nih.gov
¹³CAromatic (C₆H₅)~120-140 cdnsciencepub.com
¹⁵NN-N=O540 - 570 (referenced to NH₃) science-and-fun.de

Note: These are approximate ranges and the actual chemical shifts for this compound would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the molecule by identifying its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected absorptions include:

N=O stretch: A strong absorption band typically found in the range of 1430-1550 cm⁻¹.

C=O stretch (Carboxylic acid): A strong, broad absorption around 1700-1725 cm⁻¹. libretexts.org

O-H stretch (Carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹. libretexts.org

C-H stretch (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic). libretexts.org

N-H stretch: The absence of a band in the 3300-3500 cm⁻¹ region would confirm the N-substituted nature of the alanine nitrogen. libretexts.org

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds and can provide complementary information to IR spectroscopy. The N=O and aromatic ring vibrations are typically strong in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that could potentially be used for the trace detection of N-nitroso compounds. rsc.org

Chiral Analysis for Enantiomeric Purity Determination of the L-Alanine Stereocenter

The determination of enantiomeric purity is critical in the characterization of this compound, as the biological activity of chiral molecules is often enantiomer-dependent. The presence of the L-alanine stereocenter necessitates advanced analytical methodologies to quantify the enantiomeric excess and ensure the stereochemical integrity of the compound. Various techniques in chiral separation sciences are applicable for this purpose, ranging from established chromatographic methods to sophisticated spectroscopic approaches. sigmaaldrich.com

Chromatographic methods are fundamental to chiral analysis. jamstec.go.jp High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique. For amino acid derivatives, CSPs based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases) or cyclodextrins (e.g., CYCLOBOND phases) have demonstrated excellent selectivity. sigmaaldrich.com The choice of the specific CSP and mobile phase composition is crucial for achieving optimal separation of the L- and D-enantiomers. sigmaaldrich.com Another chromatographic approach involves the derivatization of the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. jamstec.go.jp

Gas chromatography (GC) on chiral stationary phases, such as those based on modified cyclodextrins (e.g., CHIRALDEX phases), is also a powerful tool for separating enantiomers of amino acid derivatives. sigmaaldrich.com This method often requires derivatization to increase the volatility of the analyte.

More advanced techniques offer highly precise measurements of enantiomeric excess. Chiral tag rotational spectroscopy, for instance, allows for the determination of both the absolute configuration and the enantiomeric excess without the need for reference samples of the analyte. nih.gov This method involves attaching a chiral tag molecule to the analyte in the gas phase and analyzing the rotational spectrum of the resulting complex. nih.gov Enantiomer-specific isotope analysis (ESIA) is another novel method that can determine the isotopic composition of individual enantiomers, providing insights into the origins and pathways of chiral molecules. jamstec.go.jp

The table below summarizes key methodologies applicable to the chiral analysis of the L-alanine stereocenter.

MethodologyPrincipleCommon Stationary/Mobile Phases or TagsKey Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.comCHIROBIOTIC, CYCLOBOND, P-CAP phases; Polar Ionic Mode (PIM), Normal Phase (NP), Reversed Phase (RP) mobile phases. sigmaaldrich.comDirect separation without derivatization, wide applicability. sigmaaldrich.com
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. sigmaaldrich.comCHIRALDEX phases (modified cyclodextrins). sigmaaldrich.comHigh resolution and sensitivity.
Diastereomeric Derivatization Reaction with an optically active reagent to form diastereomers, followed by separation on an achiral column. jamstec.go.jpN-pivaloyl-(R, S)―2-butyl esters. jamstec.go.jpUtilizes standard achiral chromatography systems. jamstec.go.jp
Chiral Tag Rotational Spectroscopy Analysis of the rotational spectra of complexes formed between the analyte and a chiral tag molecule. nih.gov(S)‐propylene oxide, (S)‐TFIP. nih.govDetermines absolute configuration and enantiomeric excess without a reference standard. nih.gov
Enantiomer-Specific Isotope Analysis (ESIA) Measures the stable isotope ratios of individual enantiomers. jamstec.go.jpGC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry). jamstec.go.jpProvides information on the origin and formation pathways of the chiral compound. jamstec.go.jp

Development of Standardized Detection Assays for N-Nitroso Compounds and their Reaction Products (in vitro/environmental)

The development of standardized and sensitive assays for the detection of N-nitroso compounds, including this compound, is essential for monitoring their presence in both biological and environmental matrices. These compounds are a significant class of potential carcinogens, and their formation can occur in vivo from precursors like secondary amines and nitrites. nih.govnih.gov

In Vitro Assays

In vitro assays are crucial for assessing the mutagenic and genotoxic potential of N-nitroso compounds. The bacterial reverse mutation test, commonly known as the Ames test, is a widely used method to evaluate mutagenicity. hesiglobal.org Studies on compounds like N-nitroso propranolol (B1214883) (NNP) have shown that modifications to the standard Ames test, such as the use of hamster liver S9 fraction for metabolic activation, can be more effective in detecting the mutagenic potential of certain nitrosamines. hesiglobal.org

Genotoxicity in human cells is evaluated using a battery of tests. The micronucleus test in human lymphoblastoid TK6 cells, for example, can detect chromosomal damage induced by a compound after metabolic activation. hesiglobal.org Furthermore, DNA strand breakage can be measured in metabolically competent cell lines like HepaRG cells, providing a direct assessment of DNA damage. hesiglobal.org

In Vitro AssayEndpoint MeasuredCell/System UsedTypical Findings for N-Nitroso Compounds
Ames Test Gene mutations (reverse mutations)Salmonella typhimurium strains (e.g., TA100, TA1535, TA98) hesiglobal.orgPositive mutagenic response, often dependent on the metabolic activation system (e.g., hamster liver S9). hesiglobal.org
Micronucleus Test Chromosomal damage (micronuclei formation)Human lymphoblastoid TK6 cells hesiglobal.orgInduction of micronuclei in the presence of an exogenous metabolic activation system. hesiglobal.org
Gene Mutation Assay Gene mutationsHuman lymphoblastoid TK6 cells hesiglobal.orgPositive mutagenic activity, with specific cytochrome P450 enzymes (e.g., CYP2C19) identified as active in bioactivation. hesiglobal.org
DNA Strand Breakage Assay DNA damageHuman HepaRG cells (2D and 3D cultures) hesiglobal.orgConcentration-dependent increase in DNA strand breaks. hesiglobal.org

Environmental and Occupational Monitoring

Standardized methods are necessary for monitoring N-nitroso compounds in environmental and occupational settings, such as the rubber, leather tanning, and metal industries. osha.gov Air sampling is commonly performed using Thermosorb/N media or isopropanol (B130326) bubblers. osha.gov The collected samples are then typically analyzed by high-performance liquid chromatography (HPLC) or, more specifically, using a Thermal Energy Analyzer (TEA), which is highly selective for the nitroso functional group. osha.gov

The Occupational Safety and Health Administration (OSHA) has established analytical methods for many N-nitroso compounds, with detection limits often in the sub-microgram per cubic meter (µg/m³) range. osha.gov Surveys conducted by the National Institute for Occupational Safety and Health (NIOSH) have reported varying levels of different nitrosamines in several industries, highlighting the need for continuous monitoring. osha.gov For instance, N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) have been detected in the air of iron and steel casting plants and tanneries. osha.gov

The table below presents a summary of findings from NIOSH surveys for N-nitroso compounds in various industries.

IndustryDetected N-Nitroso CompoundsRange of Airborne Concentrations (µg/m³)
Rubber Industry NDMA, NDEA, NMOR, NDPhA, NDiPA0.005 - 1.6 osha.gov
Leather Tanneries NDMA, NMOR0.05 - 10.8 osha.gov
Soap & Detergent Industry NDMAUp to 0.8 osha.gov
Iron & Steel Casting NDMA, NDEALevels detected, specific ranges not consistently reported. osha.gov
Fish Processing NDMALow levels detected (in parts per trillion range). osha.gov

These standardized assays, both in vitro and for environmental analysis, are critical for risk assessment and for understanding the potential impact of N-nitroso compounds on human health.

Computational and Theoretical Studies on N Nitroso Phenyl Carbamoyl L Alanine

Electronic Structure and Quantum Chemical Analysis

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published studies were found that have utilized Density Functional Theory to determine the optimized geometry and calculate the electronic energies of N-[Nitroso(phenyl)carbamoyl]-L-alanine.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

There is no available research detailing the Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analysis of this compound to characterize its reactive sites and electronic properties.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Simulations of DNA and Protein Adduct Formation Processes

Specific molecular dynamics simulations investigating the formation of DNA or protein adducts by this compound have not been reported in the scientific literature. While the broader class of N-nitroso compounds is known to form such adducts, dedicated simulation studies for this specific molecule are not available.

Conformational Analysis of this compound and its Complexes

Computational studies focusing on the conformational analysis of this compound, either in isolation or in complex with biomolecules, are not present in the current body of scientific literature.

Mechanistic Computational Studies of Reaction Pathways and Intermediate Formation

No computational studies have been published that elucidate the reaction pathways and the formation of intermediates for this compound.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

Despite a comprehensive search of available scientific literature and databases, detailed computational and theoretical studies focusing specifically on the predictive modeling of the chemical reactivity and stability of this compound are not publicly available at this time.

While computational chemistry is a powerful tool for predicting the behavior of molecules, research in this area is often targeted toward compounds with specific known biological activity, industrial relevance, or fundamental chemical interest. The absence of dedicated studies on this compound suggests that it has not yet been a primary focus of theoretical investigation.

General information regarding the compound is available in chemical databases such as PubChem. These resources provide foundational data including its molecular formula (C10H11N3O4), structure, and basic computed properties. However, this information does not extend to in-depth predictive modeling of its reactivity and stability profiles, which would require specific quantum chemical calculations and molecular dynamics simulations.

Research into related compounds, such as other N-nitroso compounds, has been conducted to understand their mechanisms of action and potential mutagenicity. These studies utilize computational methods to explore reaction pathways and the formation of reactive intermediates. However, the unique structural features of this compound mean that direct extrapolation of these findings would be speculative without a dedicated computational analysis.

Therefore, the generation of a detailed article with specific research findings and data tables on the predictive modeling of this compound's chemical reactivity and stability is not possible based on current scientific publications. This topic represents an open area for future research within the field of computational chemistry.

Structure Reactivity Relationships and Analog Design in N Nitroso Phenyl Carbamoyl L Alanine Research

Systematic Modification of the Phenyl Group and its Influence on Chemical Reactivity and Interactions

The phenyl group in N-[Nitroso(phenyl)carbamoyl]-L-alanine plays a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its reactivity. The introduction of substituents on the phenyl ring can significantly alter the rate of decomposition of the N-nitroso group, a key step in its mechanism of action.

Studies on related N-nitroso-N-aryl compounds have demonstrated that the electronic nature of the substituents on the aryl ring has a profound effect on the stability and reactivity of the N-nitroso group. For instance, in the study of N-nitrosoaniline derivatives as caspase-3 inhibitors, it was observed that the presence of an electron-donating group on the phenyl ring led to better inhibitory potency. nih.gov This suggests that electron-donating groups can enhance the reactivity of the N-nitroso moiety, potentially by destabilizing the N-N bond.

Table 1: Predicted Influence of Phenyl Substituents on the Reactivity of this compound

Substituent (Position)Electronic EffectPredicted Effect on Decomposition Rate
-OCH₃ (para)Electron-donatingIncrease
-CH₃ (para)Electron-donatingIncrease
-H (unsubstituted)NeutralBaseline
-Cl (para)Electron-withdrawingDecrease
-NO₂ (para)Strongly Electron-withdrawingSignificant Decrease

This table is predictive and based on established principles of electronic effects in related chemical systems.

The steric effects of substituents on the phenyl group can also impact reactivity. Bulky substituents in the ortho position can hinder the approach of nucleophiles or catalysts, thereby slowing down decomposition reactions.

Exploration of Variations within the Carbamoyl (B1232498) Linkage and their Mechanistic Implications

The carbamoyl linkage, -C(=O)N(R)-, is a critical determinant of the chemical behavior of this compound. N-nitrosocarbamates are a class of N-nitroso compounds that, like N-nitrosoureas and N-nitrosoamides, are known for their chemical reactivity. wikipedia.orgusp.org The decomposition of these compounds can proceed through different pathways, often initiated by the cleavage of the N-N bond of the nitroso group.

The nature of the atom attached to the carbonyl group in the carbamoyl linkage can significantly influence the stability and decomposition pathway of the molecule. For instance, replacing the oxygen in a carbamate (B1207046) with a nitrogen to form a urea (B33335) linkage can alter the electronic distribution and reactivity. N-nitrosoureas are a well-studied class of compounds, and their decomposition mechanisms have been investigated using techniques like 13C and 15N NMR spectroscopy. rsc.org These studies have shown that the decomposition of N-methyl-N-nitrosourea in aqueous solution initially produces cyanate (B1221674). rsc.org

While direct comparative studies on variations within the carbamoyl linkage of N-[Nitroso(phenyl)carbamoyl)-L-alanine are scarce, research on related N-nitrosamides provides insights. Kinetic studies of the nitrosation and denitrosation of compounds like ethyl N-ethylcarbamate and N,N'-dimethylurea have revealed the influence of the substrate's nature on the reaction mechanism, including the role of proton transfer. rsc.org

Alterations to the L-Alanine Moiety and their Stereochemical Effects on Compound Activity

The L-alanine moiety provides a chiral center in this compound, and its structure and stereochemistry are crucial for the compound's interactions with biological systems. Altering this part of the molecule can have significant effects on its activity, particularly if the compound interacts with stereospecific targets such as enzymes or receptors.

Replacing L-alanine with its enantiomer, D-alanine, would be expected to dramatically alter the biological activity of the compound. Many biological processes are highly stereospecific, and the "unnatural" D-amino acid analog would likely exhibit different or diminished activity. For example, studies on the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides showed different decomposition pathways for proline and valine derivatives, highlighting the influence of the amino acid side chain. nih.gov

Furthermore, modifying the side chain of the amino acid (the methyl group in alanine) would impact the steric and lipophilic properties of the molecule, which could in turn affect its transport, distribution, and target binding. For instance, replacing alanine (B10760859) with a bulkier amino acid like valine or a more lipophilic one like leucine (B10760876) would be expected to alter its biological profile.

Rational Design of this compound Analogues as Mechanistic Probes

The rational design of analogs of this compound can provide powerful tools for elucidating its mechanism of action. By systematically altering specific parts of the molecule, researchers can investigate the roles of different structural features in its chemical and biological behavior.

One common strategy is the use of isotopic labeling. wikipedia.org For example, synthesizing this compound with 15N in the nitroso group or 13C in the carbonyl group would allow for detailed mechanistic studies of its decomposition using NMR spectroscopy. researchgate.net This could help to definitively identify the initial products of decomposition and trace the fate of different parts of the molecule.

Another approach is to design analogs that can act as specific inhibitors of enzymes that may be involved in the compound's biological effects. For example, based on the structure of the compound, one might hypothesize that it could interact with certain proteases. By designing analogs with modified amino acid moieties or phenyl groups, it may be possible to develop potent and selective inhibitors. Research on N-nitrosoaniline derivatives has shown that they can act as caspase-3 inhibitors, demonstrating the potential for this class of compounds to be tailored for specific enzymatic targets. nih.gov

Furthermore, analogs with altered electronic properties in the phenyl ring can be used to probe the importance of electronic effects in the rate-determining step of the compound's reaction mechanism. By synthesizing a series of analogs with substituents of varying electron-donating and electron-withdrawing strength and measuring their reaction rates, a Hammett plot can be constructed to quantify the sensitivity of the reaction to electronic effects.

N Nitroso Phenyl Carbamoyl L Alanine As a Chemical Probe in Mechanistic Biological Research

Application in Elucidating Molecular Mechanisms of DNA Damage in Cell-Based Models (excluding human data)

There is a notable absence of published studies that specifically utilize N-[Nitroso(phenyl)carbamoyl]-L-alanine to investigate the molecular mechanisms of DNA damage in non-human, cell-based models. Generally, N-nitroso compounds are recognized as a class of alkylating agents that can induce DNA damage. This occurs through the enzymatic or spontaneous generation of reactive electrophilic species that subsequently modify DNA bases.

The expected mechanism of action for a compound like this compound would involve the formation of a diazonium ion or a related carbocation. This reactive intermediate could then alkylate nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940) or the N3 position of adenine. Such alkylation can lead to base mispairing during DNA replication, resulting in mutations. More significant damage, such as the formation of DNA adducts, can stall replication forks and lead to single-strand or double-strand breaks, triggering cellular DNA damage responses.

However, without specific experimental data from studies using this compound in cell-based models (e.g., in rodent or other non-human cell lines), any discussion of its precise effects on DNA damage pathways, repair mechanisms, and mutagenic potential remains speculative.

Table 1: Hypothetical DNA Adducts Potentially Formed by this compound

DNA BasePotential Alkylation SiteType of AdductPotential Consequence
GuanineN7N7-phenyl-L-alanine-adductDepurination, abasic site formation
GuanineO6O6-phenyl-L-alanine-adductMiscoding, G:C to A:T transitions
AdenineN3N3-phenyl-L-alanine-adductBlocks DNA replication
AdenineN1N1-phenyl-L-alanine-adductDisrupts Watson-Crick base pairing

This table is illustrative and based on the general reactivity of N-nitroso compounds. Specific experimental verification for this compound is not available.

Use in Investigating Protein Post-Translational Modifications and Enzyme Activity (in vitro systems)

Scientific literature lacks specific examples of this compound being used as a tool to investigate protein post-translational modifications or enzyme activity in in vitro systems. In principle, the electrophilic intermediates generated from N-nitroso compounds are not only reactive towards DNA but can also modify nucleophilic amino acid residues in proteins.

Potential targets for alkylation by a reactive intermediate derived from this compound would include the side chains of cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (amino group), and methionine (thioether group). Such modifications could lead to:

Alteration of Enzyme Activity: If the modification occurs within the active site of an enzyme, it could directly inhibit its catalytic function. Modification of allosteric sites could also modulate enzyme activity.

Disruption of Protein Structure: Covalent modification of key residues can disrupt the tertiary structure of a protein, leading to misfolding and loss of function.

Interference with Protein-Protein Interactions: Modification of residues at interaction interfaces could prevent or alter the formation of protein complexes.

Despite these theoretical possibilities, there are no specific studies that have employed this compound to probe these effects on specific proteins or in broad proteomic screens.

Contribution to Understanding Fundamental Electrophilic Reactivity in Biological Systems

The contribution of this compound to the understanding of fundamental electrophilic reactivity in biological systems is not documented in the available scientific literature. The general class of N-nitroso compounds serves as a model for studying the generation of electrophiles and their subsequent reactions with biological nucleophiles.

The structure of this compound suggests that its decomposition would yield a phenyl-containing electrophile. Studying the reactivity of this specific electrophile could, in theory, provide insights into how the steric and electronic properties of the L-alanine and phenyl moieties influence its reactivity and selectivity towards different biological nucleophiles. For instance, the chiral center in the L-alanine portion could introduce stereoselectivity in its reactions.

However, without experimental data on its decomposition kinetics, the nature of the reactive intermediates formed, and its reaction profiles with model nucleophiles or in complex biological mixtures, its specific contribution to this field of study cannot be assessed.

Future Directions for this compound as a Tool for Chemical Biology Research

Given the current lack of research, the future directions for this compound as a chemical biology tool are entirely exploratory. Several avenues of investigation could be pursued to establish its utility:

Synthesis and Stability Studies: The first step would be to develop a robust synthesis for the compound and characterize its stability under various physiological conditions (e.g., pH, temperature, presence of enzymes).

Mechanistic Studies of Decomposition: Investigating the mechanism of its decomposition to identify the precise nature of the electrophilic species generated is crucial. This would involve techniques such as NMR and mass spectrometry.

DNA Damage Profiling: Utilizing in vitro assays with purified DNA and cell-based models to characterize the spectrum of DNA adducts formed and to assess its mutagenic potential.

Proteome-wide Reactivity Profiling: Employing chemoproteomic approaches to identify the protein targets of this compound in cell lysates or live cells. This could reveal novel biological pathways affected by this type of electrophile.

Development of Photoactivatable Probes: The synthesis of caged or photoactivatable versions of this compound would allow for precise spatial and temporal control over the release of the reactive species, enabling more sophisticated studies of its effects in biological systems.

Until such fundamental research is conducted, the potential of this compound as a valuable chemical probe in biological research remains unrealized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.